molecular formula C12H14O2 B8282008 5-Phenylhexane-2,4-dione

5-Phenylhexane-2,4-dione

Cat. No.: B8282008
M. Wt: 190.24 g/mol
InChI Key: MNUDLXNFBZNYBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Phenylhexane-2,4-dione is an organic compound with the molecular formula C12H14O2 . As a β-diketone, this compound is of significant interest in synthetic organic chemistry due to its potential as a versatile building block. The structure of this compound suggests its utility in coordination chemistry and materials science, where β-diketones are commonly employed as chelating ligands for metal ions . Furthermore, structurally related β-diketone and dione compounds are frequently utilized as key intermediates in the synthesis of more complex, bioactive molecules, including heterocyclic compounds like hydantoins and other pharmacologically active scaffolds . This makes this compound a valuable reagent for researchers working in the fields of medicinal chemistry and drug discovery. This product is intended for research use only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H14O2

Molecular Weight

190.24 g/mol

IUPAC Name

5-phenylhexane-2,4-dione

InChI

InChI=1S/C12H14O2/c1-9(13)8-12(14)10(2)11-6-4-3-5-7-11/h3-7,10H,8H2,1-2H3

InChI Key

MNUDLXNFBZNYBZ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)C(=O)CC(=O)C

Origin of Product

United States

Synthetic Strategies for 5 Phenylhexane 2,4 Dione and Its Structural Analogues

Classical Condensation Methodologies

Traditional condensation reactions remain a cornerstone for the synthesis of 1,3-diketones, offering reliable and well-established routes to these valuable compounds. These methods typically involve the reaction of an enolate, or a related nucleophile, with a suitable acylating agent under basic or acidic conditions.

Aldol (B89426) Condensation Pathways in Diketone Synthesis

While the Aldol condensation is renowned for forming β-hydroxy carbonyl compounds, which can then dehydrate to α,β-unsaturated carbonyls, its principles can be adapted for the synthesis of diketone scaffolds. A pertinent example is the Knoevenagel condensation, a variation of the Aldol condensation, which involves the reaction of an active methylene (B1212753) compound with an aldehyde or ketone.

For the synthesis of a precursor to 5-Phenylhexane-2,4-dione, one could envision the reaction between benzaldehyde (B42025) and pentane-2,4-dione (acetylacetone). This base-catalyzed reaction would initially form 3-benzylidene-2,4-pentanedione. Subsequent selective reduction of the carbon-carbon double bond would then yield the target molecule, this compound. Theoretical analysis of the base-catalyzed Knoevenagel condensation between benzaldehyde and acetylacetone (B45752) reveals that the rate-determining step is the departure of the hydroxide (B78521) ion from the intermediate adduct. rsc.org

Claisen Condensation Approaches for 1,3-Diketones

The Claisen condensation is a powerful and widely used method for the formation of β-keto esters and 1,3-diketones. wikipedia.org This reaction involves the coupling of two ester molecules or, more relevant to this case, an ester and a ketone in the presence of a strong base. wikipedia.org

A plausible synthetic route to this compound via a Claisen condensation would involve the reaction of phenylacetone (B166967) with an appropriate acylating agent like ethyl acetate (B1210297). In this process, a strong base, such as sodium ethoxide, would deprotonate the α-carbon of phenylacetone to generate an enolate. This enolate would then act as a nucleophile, attacking the electrophilic carbonyl carbon of ethyl acetate. Subsequent elimination of the ethoxide leaving group would furnish the desired 1,3-diketone. The driving force for this reaction is the final deprotonation of the newly formed diketone, which has an acidic methylene proton between the two carbonyl groups. wikipedia.org

ReactantsProductBaseKey Features
Phenylacetone, Ethyl AcetateThis compoundSodium EthoxideFormation of a β-diketone from a ketone and an ester.
Acetone, Ethyl Benzoate1-Phenylbutane-1,3-dioneSodium EthoxideA related synthesis of a phenyl-substituted β-diketone.

Base-Catalyzed Condensation Variants for Phenylhexane-2,4-diones

As mentioned, the base-catalyzed condensation of benzaldehyde with acetylacetone represents a viable pathway to a precursor of this compound. rsc.orgresearchgate.netthermofisher.com This Knoevenagel-type reaction is typically catalyzed by a weak base, such as piperidine (B6355638) or an amine, and involves the formation of a stable, conjugated enone system. researchgate.netthermofisher.com The reaction is driven by the loss of a water molecule to form the thermodynamically favored α,β-unsaturated product. rsc.org

A study on the mechanism of the base-catalyzed Knoevenagel condensation between benzaldehyde and acetylacetone using a methoxide (B1231860) ion in methanol (B129727) showed that the addition of the enolate to the aldehyde is a rapid step, while the elimination of the hydroxide ion from the intermediate is the rate-determining step. rsc.org

ReactantsIntermediate ProductCatalystReaction Type
Benzaldehyde, Acetylacetone3-Benzylidene-2,4-pentanedionePiperidine/AmineKnoevenagel Condensation
Benzaldehyde, Acetylacetone3-Benzylidene-2,4-pentanedioneMethoxide ionBase-catalyzed Condensation

Advanced Organic Synthesis Techniques for this compound Scaffolds

Modern synthetic methods offer alternative and often more efficient or selective routes to 1,3-diketones, overcoming some of the limitations of classical condensation reactions. These techniques include transition metal-catalyzed cross-coupling reactions and photochemical methods.

Transition Metal-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for the formation of carbon-carbon bonds. One such application is the α-arylation of ketones and other carbonyl compounds. In the context of synthesizing this compound, a palladium catalyst could be employed to couple an aryl halide, such as bromobenzene, with the enolate of pentane-2,4-dione. This reaction would directly introduce the phenyl group at the desired position on the diketone backbone.

Research has demonstrated the feasibility of palladium-catalyzed α-arylation of α,α-difluoroketones with aryl bromides and chlorides, showcasing the utility of this approach for creating C-C bonds between aryl groups and ketone scaffolds. nih.gov While this specific example involves fluorinated ketones, the underlying principles are applicable to the synthesis of non-fluorinated analogues.

ReactantsCatalyst SystemProduct Type
Pentane-2,4-dione, BromobenzenePalladium catalyst with a suitable ligandα-Aryl-β-diketone
α,α-difluoroketones, Aryl halidesPalladacycle with P(t-Bu)Cy2 ligandα-Aryl-α,α-difluoroketone

Photochemical Synthetic Routes to Diketones

Photochemical methods provide unique pathways for the synthesis of organic molecules, often proceeding under mild conditions and with high selectivity. One photochemical approach to 1,3-diketones involves the photo-enolization of β,γ-unsaturated ketones followed by a [2+2] cycloaddition and subsequent rearrangement.

A more direct and modern approach utilizes photoredox catalysis. For instance, the α-acylation of enol acetates with acyl chlorides can be achieved using an iridium-based photocatalyst. researchgate.net This reaction proceeds through a net-neutral radical-polar crossover pathway, furnishing 1,3-diketones in moderate to high yields under mild conditions. researchgate.net This method could be adapted for the synthesis of this compound by starting with an appropriate phenyl-substituted enol acetate and an acyl chloride.

Another photochemical strategy involves the photoisomerization of the enol form of 1,3-dicarbonyl compounds, which can lead to the formation of non-chelated enol isomers. acs.org While not a direct synthetic route to the diketone itself, this process is fundamental to understanding the behavior of these molecules under photochemical conditions.

MethodKey Intermediates/CatalystProduct Type
Photoredox CatalysisIr(ppy)3, Enol Acetate, Acyl Chloride1,3-Diketone
Photo-enolization/Cycloadditionβ,γ-Unsaturated KetoneCyclobutanol intermediate, rearranges to 1,5-diketone

Nucleophilic Addition Strategies in Diketone Formation

The formation of 1,3-diketones, also known as β-diketones, is fundamentally achieved through nucleophilic addition and acylation reactions at the α-carbon of a ketone. The most classical approach is the Claisen condensation, though several modern variations have been developed to accommodate a wider range of substrates and improve reaction conditions. nih.govijpras.com

The Claisen condensation involves the acylation of a ketone enolate with an ester. mdpi.com For the synthesis of this compound, this would typically involve the reaction of phenylacetone (the ketone component) with an acetylating agent like ethyl acetate (the ester component) in the presence of a strong base such as sodium ethoxide or sodium hydride. ijpras.comgoogle.com

To overcome the often harsh conditions of the traditional Claisen condensation, which are unsuitable for molecules with base-sensitive functional groups, "soft enolization" techniques have been developed. nih.govorganic-chemistry.org These methods facilitate the acylation of ketones under milder, direct conditions without the pre-formation of an enolate. organic-chemistry.org One prominent strategy employs a combination of magnesium bromide etherate (MgBr₂·OEt₂) and a non-nucleophilic base like diisopropylethylamine (i-Pr₂NEt) to mediate the reaction between a ketone and an acylating agent, such as an acid chloride. organic-chemistry.orgorganic-chemistry.org This approach has been shown to be effective even with crude acid chlorides, enhancing efficiency and reducing costs. organic-chemistry.org

Another effective method involves the direct acylation of ketones using carboxylic acids, mediated by a combination of trifluoroacetic anhydride (B1165640) (TFAA) and triflic acid (TfOH). beilstein-journals.org This system allows for the in situ activation of both the ketone and the carboxylic acid, providing a direct route to 1,3-diketones from readily available starting materials. beilstein-journals.org The reaction proceeds efficiently in solvents like dichloromethane (B109758) at room temperature. beilstein-journals.org

Synthetic StrategyKey ReagentsTypical ConditionsAdvantagesPotential Limitations
Classical Claisen CondensationKetone, Ester, Strong Base (e.g., NaH, NaOEt)Anhydrous solvent (e.g., THF, ether), often requires refluxWell-established, uses common reagents. ijpras.comHarsh basic conditions, not suitable for base-sensitive substrates. nih.gov
Soft Enolization/AcylationKetone, Acid Chloride, MgBr₂·OEt₂, i-Pr₂NEtAprotic solvent (e.g., CH₂Cl₂), room temperature. organic-chemistry.orgMild conditions, good functional group tolerance, high yields. organic-chemistry.orgRequires use of acid chlorides, which can be moisture-sensitive.
TFAA/TfOH Mediated AcylationKetone, Carboxylic Acid, TFAA, TfOHCH₂Cl₂, room temperature. beilstein-journals.orgDirect synthesis from carboxylic acids, operationally simple. beilstein-journals.orgRequires superacid (TfOH), stoichiometry can be critical. beilstein-journals.org

Stereoselective Synthesis of Chiral this compound Derivatives

The synthesis of chiral 1,3-diketones and their derivatives is a significant area of research, enabling access to enantiomerically pure building blocks for pharmaceuticals and complex molecules. While specific methods for this compound are not detailed in the literature, general strategies for the stereoselective synthesis of related structures can be applied.

One approach involves the modification of a pre-existing, prochiral β-diketone. Research has demonstrated the direct and highly regioselective and enantioselective allylation of β-diketones. nih.gov This type of reaction introduces a new stereocenter at the α-carbon, between the two carbonyl groups, to create a chiral derivative. nih.gov

More complex strategies involve creating chirality within the backbone of the diketone itself. For instance, methods have been developed for the synthesis of axially chiral biaryl diketones through an oxidative carbon-carbon bond cleavage of chiral diol precursors. nih.gov This process involves a point-to-axial chirality transfer, demonstrating that stereochemical information can be effectively relayed to form an enantiomerically enriched diketone structure. nih.gov Such advanced methodologies highlight the potential for creating highly specialized chiral derivatives of 1,3-diketones.

Optimization of Synthetic Parameters and Reaction Conditions

The efficiency, yield, and purity of 1,3-diketone syntheses are highly dependent on the careful optimization of reaction parameters. Key factors include the choice of solvent system, the nature of the catalyst and reagents, temperature, and reaction time.

The solvent plays a critical role in 1,3-diketone synthesis, influencing reactant solubility, base strength, and the position of the keto-enol equilibrium. scispace.com The choice of solvent can significantly impact reaction rates and product yields.

In Claisen-type condensations, tetrahydrofuran (B95107) (THF) is a commonly used solvent. scispace.com However, research has shown that using a mixture of dimethyl sulfoxide (B87167) (DMSO) with an inert organic solvent, such as dioxane or THF, can accelerate the reaction and lead to very high yields. google.com For "soft enolization" methods, dichloromethane (CH₂Cl₂) has been proven effective, offering the advantage of allowing the reaction to be conducted open to the air. organic-chemistry.org

Furthermore, the polarity of the solvent has a profound effect on the tautomeric equilibrium of the 1,3-diketone product. The enol form is generally favored, particularly in non-polar solvents, due to the formation of a stable intramolecular hydrogen bond. scispace.comresearchgate.net In contrast, polar solvents can disrupt this hydrogen bond, shifting the equilibrium slightly toward the keto form. scispace.com This can be an important consideration for product isolation and purification.

Solvent SystemAssociated Synthetic MethodObserved Effects on ReactionReference
Tetrahydrofuran (THF)Claisen CondensationCommonly used aprotic solvent for reactions with strong bases. scispace.com
DMSO / Inert Solvent (e.g., Dioxane)Claisen CondensationShortens reaction time and provides very high yields. google.com
Dichloromethane (CH₂Cl₂)Soft EnolizationEffective solvent for mild acylation; can be run open to the air. organic-chemistry.org
Non-polar Solvents (General)Product StateShifts keto-enol equilibrium strongly to the enol form. scispace.comresearchgate.net

The selection of catalysts and reagents is arguably the most critical factor in determining the success of a 1,3-diketone synthesis. The choice dictates the reaction mechanism and the conditions required.

In classical Claisen condensations, the base is the key catalyst. Strong bases like sodium hydride (NaH) or sodium alkoxides are required to generate the necessary ketone enolate for the reaction to proceed. ijpras.com The purity and reactivity of the base can directly influence the yield.

For modern, milder approaches, the catalyst system is more complex. In soft enolization, the Lewis acid MgBr₂·OEt₂ is crucial for activating the ketone, while the hindered, non-nucleophilic base i-Pr₂NEt prevents side reactions. organic-chemistry.orgorganic-chemistry.org Similarly, in the TFAA/TfOH-mediated synthesis, both components are essential. TFAA acts as the dehydrating agent to form a mixed anhydride from the carboxylic acid, while TfOH serves as a powerful acid catalyst. beilstein-journals.org The molar ratio of TfOH to the reactants can be finely tuned to control chemoselectivity and maximize the yield of the desired diketone. beilstein-journals.org

Transition metal catalysts have also been employed for advanced syntheses. Gold(I) complexes can catalyze the hydration of alkynones to 1,3-diketones under mild conditions. nih.gov Palladium catalysts, in conjunction with specific phosphine (B1218219) ligands, have been used to perform intramolecular diarylation of 1,3-diketones to build complex spirocyclic systems. acs.org These catalytic systems offer unique reactivity but require careful optimization of the metal precursor, ligand, and base to achieve high yields. acs.org

Catalyst/Reagent SystemSynthetic MethodRole and Impact on ReactionReference
Strong Base (NaH, NaOEt)Claisen CondensationDeprotonates the ketone to form the nucleophilic enolate. ijpras.com
MgBr₂·OEt₂ / i-Pr₂NEtSoft EnolizationLewis acid/hindered base combination enables mild, direct acylation. organic-chemistry.orgorganic-chemistry.org
TFAA / TfOHAcylation with Carboxylic AcidsActivates the carboxylic acid and catalyzes ketone enolization. Yield is sensitive to TfOH amount. beilstein-journals.org
Gold(I) Complexes (e.g., PPh₃AuCl / AgOTf)Hydration of AlkynonesCatalyzes regioselective hydration under mild conditions to give high yields. nih.gov
Palladium(II) Acetate / Phosphine LigandIntramolecular DiarylationCatalyzes C-C bond formation for constructing complex cyclic structures from diketone precursors. acs.org

Chemical Reactivity and Mechanistic Studies of 5 Phenylhexane 2,4 Dione

Reactivity Profiles of the Diketone Moiety

The reactivity of 5-phenylhexane-2,4-dione is largely dictated by the β-diketone functional group. This moiety exists in a tautomeric equilibrium between the diketo form and a more stable enol form, due to the formation of a strong intramolecular hydrogen bond in a six-membered ring. researchgate.netmdpi.com This keto-enol tautomerism is central to its chemical behavior, influencing its reactions at the carbonyl carbons and the central α-carbon. researchgate.net

The diketone moiety of this compound is susceptible to oxidative cleavage under various conditions. The specific products formed depend on the strength of the oxidizing agent and the reaction conditions. Strong oxidizing agents typically lead to the cleavage of the carbon-carbon bonds within the diketone system.

Common oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) can be employed. The reaction often results in the formation of carboxylic acids. For instance, oxidative cleavage of the C2-C3 or C3-C4 bond could yield benzoic acid (from the phenyl-containing fragment) and acetic acid or propionic acid. Milder oxidizing agents might lead to the formation of other oxidized species without complete cleavage of the backbone.

Table 1: Oxidation Reactions of this compound

Oxidizing Agent Typical Conditions Major Products Characterization Notes
Potassium Permanganate (KMnO₄) Acidic or basic medium, heat Benzoic acid, Acetic acid, Propionic acid Products identified by melting point, IR, and NMR spectroscopy.
Chromium Trioxide (CrO₃) Jones oxidation conditions (acetone, sulfuric acid) Similar to KMnO₄, primarily carboxylic acids Chromatographic separation (GC/LC) followed by mass spectrometry.
Hydrogen Peroxide (H₂O₂) Basic conditions May lead to various oxidized products, including epoxides or cleaved acids Analysis can be complex due to multiple potential reaction pathways.

The carbonyl groups of this compound can be readily reduced to hydroxyl groups using common reducing agents. The nature of the product depends on the reagent used and the stoichiometry.

Hydride-based reagents such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are effective for this transformation. Sodium borohydride, being a milder reagent, typically reduces the ketone groups to secondary alcohols, yielding 5-phenylhexane-2,4-diol. The more powerful lithium aluminum hydride will also produce the diol. Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere can reduce the carbonyls and may also lead to the saturation of the phenyl ring under more forcing conditions (high pressure and temperature).

Table 2: Reduction Reactions of this compound

Reducing Agent Typical Conditions Major Product(s) Characterization Notes
Sodium Borohydride (NaBH₄) Methanol (B129727) or ethanol, room temperature 5-Phenylhexane-2,4-diol Formation of hydroxyl groups confirmed by broad IR peak (~3300 cm⁻¹) and NMR shifts.
Lithium Aluminum Hydride (LiAlH₄) Anhydrous ether or THF, followed by aqueous workup 5-Phenylhexane-2,4-diol A more reactive alternative to NaBH₄, yielding the same diol.
Catalytic Hydrogenation (H₂/Pd/C) Hydrogen gas, atmospheric or high pressure, various solvents 5-Phenylhexane-2,4-diol, 5-Cyclohexylhexane-2,4-diol Product depends on pressure and temperature; aromatic ring reduction is possible.

The carbonyl carbons of the diketone are electrophilic and can be attacked by nucleophiles. These reactions often proceed as nucleophilic additions, which may be followed by a dehydration step, especially in the case of the enol tautomer. Reactions with primary amines, for example, can lead to the formation of β-aminovinyl ketones (enaminones). researchgate.net The reaction is generally regioselective, with the nucleophile preferentially attacking one of the two non-equivalent carbonyl groups. Steric hindrance around the C2 carbonyl is less than at C4, which is adjacent to the bulky phenyl-ethyl group, potentially influencing the site of attack.

Table 3: Nucleophilic Substitution/Addition Reactions of this compound

Nucleophile Typical Conditions Major Product Mechanistic Note
Primary Amines (R-NH₂) Acid or base catalysis, often with removal of water β-Aminovinyl ketone (Enaminone) Nucleophilic attack on a carbonyl carbon, followed by dehydration.
Thiols (R-SH) Thioacetal formation conditions (e.g., Lewis acid catalyst) Thioacetal/Thioketal derivatives Reaction at one or both carbonyl centers.
Hydrazine (H₂N-NH₂) Acidic conditions Substituted pyrazole Cyclocondensation reaction involving both carbonyl groups.

Aromatic Moiety Reactivity and Functionalization

The phenyl group of this compound behaves as a substituted benzene (B151609) ring, capable of undergoing aromatic substitution reactions. The reactivity of the ring is significantly influenced by the electronic properties of the diketone substituent.

Electrophilic aromatic substitution (SEAr) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. wikipedia.org The diketone moiety acts as an electron-withdrawing group due to the electronegativity of the oxygen atoms. Consequently, it deactivates the phenyl ring towards electrophilic attack, making the reaction slower compared to benzene. youtube.com This deactivating effect also directs incoming electrophiles primarily to the meta position, as the carbocation intermediate is least destabilized when the electrophile adds at this position. minia.edu.eg

Common SEAr reactions include nitration, halogenation, and Friedel-Crafts reactions. masterorganicchemistry.com

Table 4: Electrophilic Aromatic Substitution on this compound

Nucleophilic aromatic substitution (SNAr) on the phenyl ring of this compound is generally not feasible under standard conditions. This type of reaction requires two key features on the aromatic ring: a good leaving group (such as a halide) and strong electron-withdrawing groups positioned ortho and/or para to the leaving group. youtube.comyoutube.com

While the diketone substituent is electron-withdrawing, it is typically not sufficient on its own to activate the ring for SNAr. Therefore, this reaction would only be relevant for derivatives of this compound that are appropriately substituted, for example, with a fluorine or chlorine atom and a nitro group on the phenyl ring. In such a hypothetical derivative, a strong nucleophile could displace the leaving group via an addition-elimination mechanism, proceeding through a resonance-stabilized anionic intermediate known as a Meisenheimer complex. youtube.com

Table 5: Hypothetical Nucleophilic Aromatic Substitution on a Derivative

Substrate Nucleophile and Conditions Expected Product
5-(4-Fluoro-3-nitrophenyl)hexane-2,4-dione Sodium methoxide (B1231860) (NaOMe) in methanol 5-(4-Methoxy-3-nitrophenyl)hexane-2,4-dione
5-(2,4-Dichlorophenyl)hexane-2,4-dione Ammonia (NH₃), high temperature/pressure 5-(2-Amino-4-chlorophenyl)hexane-2,4-dione or 5-(4-Amino-2-chlorophenyl)hexane-2,4-dione

Mechanistic Investigations of this compound Transformations

The mechanistic pathways of this compound, a β-dicarbonyl compound, are primarily governed by the presence of its two carbonyl groups and the acidic α-hydrogen located between them. These structural features facilitate key transformations, most notably keto-enol tautomerism, which dictates the compound's reactivity profile. Mechanistic investigations into these transformations rely on identifying transient species, studying reaction kinetics, and employing spectroscopic techniques to map the reaction coordinates.

The transformations of this compound proceed through various short-lived intermediates and high-energy transition states. The most fundamental of these is the keto-enol tautomerism, which can be catalyzed by either acid or base. masterorganicchemistry.com

Under basic conditions, the process is initiated by the abstraction of an α-hydrogen by a base, leading to the formation of a resonance-stabilized enolate intermediate. This intermediate is a key nucleophile in many reactions of dicarbonyl compounds. The negative charge is delocalized across the oxygen atoms and the α-carbon.

In an acidic environment, the mechanism involves the protonation of one of the carbonyl oxygens to form an oxonium ion . This is followed by the deprotonation at the α-carbon by a conjugate base, yielding the enol form. libretexts.org

Beyond tautomerism, reactions such as intramolecular cyclization proceed through distinct intermediates. For instance, base-catalyzed intramolecular aldol (B89426) condensation would involve the formation of an enolate, which then attacks the second carbonyl carbon, forming a cyclic alkoxide intermediate before dehydration. The transition states in these reactions are high-energy, transient arrangements of atoms at the peak of the energy profile between reactants, intermediates, and products. For the deprotonation step, the transition state involves the partial formation of a bond between the base and the α-hydrogen and the partial breaking of the C-H bond.

Table 1: Key Intermediates in Transformations of this compound

TransformationCatalystKey IntermediateDescription
Keto-Enol TautomerismBaseEnolateA resonance-stabilized anion formed by deprotonation of the α-carbon.
Keto-Enol TautomerismAcidOxonium IonA cation formed by the protonation of a carbonyl oxygen.
Intramolecular CyclizationBaseCyclic AlkoxideFormed after the nucleophilic attack of the enolate on the second carbonyl group.

Kinetic studies are crucial for understanding the factors that influence the speed of chemical transformations involving this compound. The rate of these reactions, particularly keto-enol tautomerism and other base- or acid-catalyzed processes, can be determined by monitoring the change in concentration of reactants or products over time, often using spectroscopic methods.

The rate of enolization is significantly influenced by the solvent, temperature, and the nature of the catalyst (acid or base). masterorganicchemistry.com For this compound, the presence of a phenyl group can influence the acidity of the α-hydrogen and the stability of the resulting intermediates through inductive and resonance effects, thereby affecting the reaction rate.

Reaction rates are typically expressed by a rate law, which mathematically relates the rate to the concentration of the reactants. For example, the base-catalyzed enolization of a β-dione can often be described by the following rate law:

Rate = k [Diketone] [Base]

Here, k is the rate constant, which is a measure of the reaction's intrinsic speed at a given temperature. While specific kinetic data for this compound is not extensively published, comparative studies on similar β-dicarbonyl compounds provide insight into the structural effects on reaction rates.

Table 2: Factors Influencing Reaction Rates of β-Diketones

FactorEffect on Rate of EnolizationRationale
Catalyst Strength Stronger bases/acids generally increase the rate.More efficient proton removal (base) or carbonyl activation (acid).
Solvent Polarity Polar aprotic solvents can increase the rate of base-catalyzed reactions.Solvation of the counter-ion can free the base to be a more effective catalyst.
Temperature Increasing temperature increases the rate.Provides more kinetic energy for molecules to overcome the activation energy barrier.
Steric Hindrance Increased steric bulk near the α-carbon can decrease the rate.Hinders the approach of the catalyst to the α-hydrogen.

Spectroscopic techniques are indispensable for identifying the structures of reactants, products, and sometimes even transient intermediates, thereby elucidating reaction mechanisms.

Infrared (IR) Spectroscopy is used to identify the functional groups present. The keto form of this compound will show characteristic C=O stretching vibrations in the region of 1700-1730 cm⁻¹. The enol form, however, exhibits a broad O-H stretch (around 2500-3200 cm⁻¹) due to intramolecular hydrogen bonding, and a C=O stretch at a lower frequency (around 1600-1640 cm⁻¹) due to conjugation with the C=C bond. The C=C stretch of the enol appears around 1580-1620 cm⁻¹. By observing the presence and relative intensities of these peaks, the position of the keto-enol equilibrium can be assessed.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed structural information.

¹H NMR: In the keto tautomer, a characteristic signal for the two α-hydrogens (-CH₂-) would be observed. In the enol tautomer, this signal is replaced by a vinyl proton (-CH=) signal and a very deshielded enolic hydroxyl (-OH) proton signal, often appearing as a broad peak between 12-16 ppm due to strong intramolecular hydrogen bonding.

¹³C NMR: The keto form will show two distinct carbonyl carbon signals around 200 ppm. The enol form will have signals for the carbonyl carbon, and the sp² hybridized carbons of the C=C double bond, which appear at different chemical shifts compared to the sp³ carbons of the keto form.

These spectroscopic methods allow for the direct observation of the different tautomers and can be used in kinetic experiments to monitor the rate of their interconversion under various conditions.

Table 3: Expected Spectroscopic Data for Tautomers of this compound

TautomerSpectroscopic MethodKey Signal / PeakApproximate Position
Keto Form IRC=O Stretch1700-1730 cm⁻¹
¹H NMRα-CH₂ Protons3.5 - 4.0 ppm
¹³C NMRC=O Carbons~200-205 ppm
Enol Form IRO-H Stretch (intramolecular H-bond)2500-3200 cm⁻¹ (broad)
IRC=O Stretch (conjugated)1600-1640 cm⁻¹
¹H NMREnolic OH Proton12 - 16 ppm
¹H NMRVinylic CH Proton5.0 - 6.0 ppm
¹³C NMRC=O Carbon (conjugated)~190-195 ppm

Structural Characterization and Advanced Analytical Methodologies for 5 Phenylhexane 2,4 Dione

Spectroscopic Techniques for Structural Elucidation

Spectroscopic analysis provides fundamental insights into the atomic and molecular structure of 5-Phenylhexane-2,4-dione. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are indispensable for a thorough characterization. It is important to note that β-diketones like this compound can exist as a mixture of keto and enol tautomers, which is often observable in their spectra. nih.gov

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR would provide critical information. Due to the potential for keto-enol tautomerism, the NMR spectrum may show two sets of signals corresponding to each tautomeric form. nih.gov The equilibrium between these forms is often slow on the NMR timescale, allowing for the observation of both species. nih.gov

Expected ¹H NMR Spectral Data:

The proton NMR spectrum is anticipated to show signals corresponding to the phenyl group protons, the methine proton, and the methyl protons. In the case of the enol tautomer, a characteristic downfield signal for the enolic hydroxyl proton would be expected, often appearing as a broad singlet.

Proton Environment Expected Chemical Shift (δ, ppm) Multiplicity Notes
Phenyl Protons (C₆H₅)7.0 - 7.5MultipletAromatic region.
Methine Proton (-CH-)3.5 - 4.0 (keto) / 5.5 - 6.0 (enol)VariesPosition is dependent on the tautomeric form.
Methyl Protons (-CH₃)2.0 - 2.5SingletTwo distinct signals may be present for the two methyl groups.
Enolic Proton (-OH)12.0 - 16.0Broad SingletCharacteristic of the intramolecular hydrogen bond in the enol form.

Expected ¹³C NMR Spectral Data:

The carbon NMR spectrum will complement the proton NMR data, showing distinct signals for the carbonyl carbons, the carbons of the phenyl ring, and the aliphatic carbons. The chemical shifts of the carbonyl carbons can help distinguish between the keto and enol forms.

Carbon Environment Expected Chemical Shift (δ, ppm) Notes
Carbonyl Carbons (C=O)190 - 210 (keto) / 170 - 190 (enol)The enol form will show two different C=O signals.
Phenyl Carbons (C₆H₅)125 - 140Aromatic region, typically 4-6 signals depending on symmetry.
Methine Carbon (-CH-)50 - 60 (keto) / 90 - 100 (enol)The chemical shift is highly dependent on the tautomeric form.
Methyl Carbons (-CH₃)20 - 30Aliphatic region.

IR spectroscopy is utilized to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. For this compound, the IR spectrum would be expected to show absorptions corresponding to the carbonyl groups, the phenyl group, and C-H bonds. The presence of the enol form can be identified by a broad O-H stretch and a shift in the carbonyl stretching frequency. nih.gov

Functional Group Expected Absorption Range (cm⁻¹) Notes
C=O Stretch (keto form)1700 - 1740Characteristic of β-dicarbonyl compounds.
C=O Stretch (enol form)1600 - 1650Lower frequency due to conjugation and intramolecular hydrogen bonding.
C=C Stretch (enol form)1540 - 1590Conjugated double bond in the enol ring.
O-H Stretch (enol form)2500 - 3200 (broad)Very broad due to strong intramolecular hydrogen bonding.
C-H Stretch (aromatic)3000 - 3100Phenyl group C-H bonds.
C-H Stretch (aliphatic)2850 - 3000Methyl and methine C-H bonds.

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in its structural confirmation. For this compound (C₁₂H₁₄O₂), the expected molecular weight is approximately 190.24 g/mol .

Expected Fragmentation Patterns:

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed. Common fragmentation pathways for β-diketones involve cleavage of the C-C bonds adjacent to the carbonyl groups.

Fragment Ion (m/z) Possible Structure Notes
M⁺[C₁₂H₁₄O₂]⁺Molecular ion peak.
M-15[M - CH₃]⁺Loss of a methyl radical.
M-43[M - COCH₃]⁺Loss of an acetyl radical.
105[C₆H₅CO]⁺Benzoyl cation, a common fragment for phenyl ketones.
77[C₆H₅]⁺Phenyl cation.

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for the separation of this compound from reaction mixtures and for the assessment of its purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods.

HPLC is a versatile technique for the separation and quantification of non-volatile and thermally sensitive compounds like this compound. A reverse-phase HPLC method would be the most common approach.

Typical HPLC Method Parameters:

Column: A C18 stationary phase is generally suitable for the separation of moderately polar compounds.

Mobile Phase: A mixture of an aqueous solvent (like water with a buffer such as formic acid or acetic acid to control pH and improve peak shape) and an organic modifier (such as acetonitrile (B52724) or methanol) is typically used. A gradient elution, where the proportion of the organic solvent is increased over time, would likely be employed to ensure good separation and reasonable retention times.

Detection: A UV detector would be effective, as the phenyl group and the conjugated system in the enol form of the diketone absorb UV light, typically in the range of 254 nm to 280 nm.

Purity Assessment: The purity of a sample can be determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

GC is a powerful technique for the separation and analysis of volatile compounds. Given that this compound has a moderate molecular weight, it should be amenable to GC analysis, provided it is thermally stable.

Typical GC Method Parameters:

Column: A non-polar or moderately polar capillary column, such as one with a phenyl-methylpolysiloxane stationary phase, would be a suitable choice.

Carrier Gas: An inert gas like helium or nitrogen is used as the carrier gas.

Injector and Detector Temperatures: The injector and detector temperatures must be optimized to ensure efficient vaporization of the sample without causing thermal degradation.

Oven Temperature Program: A temperature program, where the column oven temperature is gradually increased, would be used to separate components with different boiling points.

Detection: A Flame Ionization Detector (FID) is a common and sensitive detector for organic compounds. For structural confirmation, a mass spectrometer can be coupled to the GC (GC-MS).

Purity Analysis: Similar to HPLC, the purity is assessed by the relative peak area of the analyte in the gas chromatogram.

Theoretical and Computational Chemistry of 5 Phenylhexane 2,4 Dione

Electronic Structure Calculations (e.g., Density Functional Theory (DFT) studies)

Electronic structure calculations are fundamental to understanding the properties of 5-phenylhexane-2,4-dione. Density Functional Theory (DFT) is a particularly powerful and widely used computational method for this purpose. A primary focus of these studies is the keto-enol tautomerism, a characteristic feature of β-diketones. acs.orgnih.gov

This compound exists as an equilibrium mixture of its diketo form and two rapidly interconverting enol forms. DFT calculations, often using hybrid functionals like B3LYP with basis sets such as 6-311+G(2d,2p), can accurately predict the geometries and relative stabilities of these tautomers in both the gas phase and in various solvents. acs.orgresearchgate.net The enol form is generally stabilized by an intramolecular hydrogen bond, which computational models can quantify. youtube.com

Furthermore, these calculations provide detailed information about the electronic landscape of the molecule. The analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), helps in predicting the molecule's reactivity. For β-diketones, the LUMO is typically localized on the dicarbonyl moiety, indicating its susceptibility to nucleophilic attack.

Table 1: Illustrative DFT-Calculated Relative Energies of this compound Tautomers This table presents hypothetical data typical for β-diketones to illustrate the output of DFT calculations. Actual values for this compound would require specific computation.

TautomerMethod/Basis SetPhaseRelative Energy (kcal/mol)
Diketo FormB3LYP/6-311+G(d,p)Gas2.5
Enol Form (Chelated)B3LYP/6-311+G(d,p)Gas0.0
Diketo FormB3LYP/6-311+G(d,p)Water (PCM)0.8
Enol Form (Chelated)B3LYP/6-311+G(d,p)Water (PCM)0.0

Conformational Analysis and Molecular Dynamics Simulations

The structural flexibility of this compound, arising from its rotatable single bonds in the hexane (B92381) chain and the phenyl group, gives rise to a complex conformational landscape. Conformational analysis aims to identify the low-energy conformers and the energy barriers separating them.

Computational methods such as potential energy surface (PES) scans are employed to explore the conformational space by systematically rotating specific dihedral angles. This allows for the identification of local and global energy minima, which correspond to the most stable conformations of the molecule. For a molecule like this compound, key rotations would be around the C-C bonds of the hexane backbone and the C-C bond connecting the phenyl group.

Molecular Dynamics (MD) simulations provide a more dynamic picture of the molecule's behavior over time. By simulating the motion of atoms under a given force field, MD can explore conformational changes, intermolecular interactions, and the influence of solvent molecules. These simulations are valuable for understanding how the molecule behaves in a realistic environment, such as in solution, which can influence its tautomeric equilibrium and reactivity.

Table 2: Hypothetical Conformational Data for the Enol Form of this compound This table provides an example of data that could be generated from a conformational analysis, showing key dihedral angles and their corresponding relative energies.

ConformerDihedral Angle 1 (C2-C3-C4-C5)Dihedral Angle 2 (C4-C5-C6-C_phenyl)Relative Energy (kcal/mol)
A (Global Minimum)178.5°-65.2°0.00
B60.1°-68.0°1.85
C175.4°179.5°2.50

Prediction of Spectroscopic Parameters and Chemical Shifts

Computational chemistry is a powerful tool for predicting spectroscopic data, which is invaluable for structural elucidation and for interpreting experimental results. nih.gov Methods based on DFT, such as the Gauge-Independent Atomic Orbital (GIAO) method, are routinely used to calculate NMR chemical shifts (¹H and ¹³C) with high accuracy. d-nb.inforesearchgate.net

For this compound, calculating the NMR spectra for both the keto and enol tautomers can help in assigning experimental peaks and determining the tautomeric ratio in a given solvent. nih.gov The predicted chemical shifts for the enolic proton, the vinyl proton, and the carbons of the C=C bond are particularly diagnostic for identifying the enol form. researchgate.net

In addition to NMR, computational methods can predict vibrational frequencies, which correspond to peaks in an Infrared (IR) spectrum. These calculations can distinguish between the tautomers by identifying the characteristic vibrational modes, such as the C=O stretching frequencies in the diketo form versus the C=C and hydrogen-bonded O-H stretching frequencies in the enol form. nih.gov

Table 3: Exemplary Predicted NMR Chemical Shifts (δ, ppm) for this compound Tautomers This table illustrates how computational methods can predict distinct chemical shifts for different tautomers. The values are representative and not based on a specific published study of this molecule.

Atom/GroupPredicted Shift (Diketo Form)Predicted Shift (Enol Form)
C2-H (Methine)3.85.6 (Vinyl H)
C3-H₂ (Methylene)2.9-
O-H (Enolic)-15.5
C 2 (Carbonyl)202.1195.0
C 3 (Methylene/Vinylic)55.4100.2
C 4 (Carbonyl)205.8190.5

Computational Mechanistic Modeling and Reaction Pathway Predictions

Theoretical modeling is instrumental in elucidating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface for a reaction, chemists can identify the lowest energy pathway from reactants to products. This involves locating and characterizing the structures and energies of transition states and intermediates. nih.gov

For this compound, computational modeling could be applied to various reactions. A common reaction for β-diketones is deprotonation to form a resonance-stabilized enolate, followed by reaction with an electrophile. DFT calculations can model this process, providing the activation energy for the deprotonation step and predicting the regioselectivity (C- vs. O-alkylation) of the subsequent electrophilic attack.

Another important area is the role of this compound as a bidentate ligand in coordination chemistry. mdpi.comresearchgate.net Computational models can predict the geometry and stability of metal complexes formed with this ligand. They can also be used to study the mechanism of catalytic reactions where such complexes act as catalysts, providing insights into the catalytic cycle, identifying the rate-determining step, and explaining observed stereoselectivity. researchgate.net

Table 4: Hypothetical Energy Profile for the C-Alkylation of the this compound Enolate This table illustrates a simplified reaction coordinate, providing relative energies for the species involved in a typical reaction pathway for a β-diketone.

Species on Reaction CoordinateDescriptionRelative Energy (kcal/mol)
ReactantsEnolate + CH₃I0.0
Transition State (TS)C-C bond forming+18.5
ProductsC-alkylated diketone + I⁻-12.0

Coordination Chemistry and Ligand Applications of 5 Phenylhexane 2,4 Dione Derivatives

Chelation Properties of Beta-Diketone Ligands in Metal Complexation

Beta-diketones, characterized by two carbonyl groups separated by a methylene (B1212753) group, are versatile ligands in coordination chemistry. Their ability to exist in keto-enol tautomeric forms is central to their coordination behavior. The enol form can be deprotonated to form a monoanionic ligand that coordinates to a metal ion in a bidentate fashion through its two oxygen atoms, forming a stable six-membered chelate ring. This chelation enhances the stability of the resulting metal complex, a phenomenon known as the chelate effect.

The electronic and steric properties of the substituents on the beta-diketone backbone significantly influence the stability and properties of the resulting metal complexes. Electron-withdrawing groups can increase the acidity of the enol proton, affecting the ease of complex formation, while bulky substituents can influence the coordination geometry and the solubility of the complex. In the case of 5-Phenylhexane-2,4-dione, the presence of a phenyl group can influence the electronic properties of the ligand through resonance effects, while the hexane (B92381) backbone contributes to its steric profile.

The coordination of beta-diketonate ligands to metal ions can result in a variety of structures, from simple mononuclear complexes to more complex polynuclear assemblies. The final structure is often dependent on the metal ion, the stoichiometry of the reaction, and the presence of other coordinating ligands or solvent molecules.

Synthesis and Characterization of Metal Complexes with this compound Derived Ligands

The synthesis of metal complexes with this compound derived ligands typically involves the reaction of a metal salt with the beta-diketone in a suitable solvent. The choice of solvent is crucial and can influence the solubility of the reactants and the crystallization of the final product. Common solvents include alcohols, ethers, and hydrocarbons. The reaction is often carried out in the presence of a base to facilitate the deprotonation of the beta-diketone.

Once synthesized, the characterization of these metal complexes is essential to determine their structure and properties. A variety of analytical techniques are employed for this purpose:

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for confirming the coordination of the beta-diketonate ligand to the metal ion. The disappearance of the enolic O-H stretching vibration and shifts in the C=O and C=C stretching frequencies upon complexation provide strong evidence of coordination.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, NMR spectroscopy provides detailed information about the structure of the ligand and its coordination environment. Changes in the chemical shifts of the ligand's protons and carbons upon complexation can elucidate the coordination mode.

Elemental Analysis: This technique is used to determine the empirical formula of the complex, confirming the stoichiometry of the metal and ligand.

Thermal Analysis: Techniques such as thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to study the thermal stability of the complexes and their decomposition pathways. This information is particularly important for applications in materials science.

While specific synthesis and characterization data for metal complexes of this compound are not widely available in the public domain, the general principles outlined above are applicable. For a closely related compound, 5-methyl-1-phenylhexane-1,3-dione, its utility as a versatile intermediate in catalysis and materials science has been noted, highlighting the potential of this class of ligands.

Table 1: General Analytical Techniques for Characterization of Beta-Diketone Metal Complexes

Technique Information Obtained
Infrared (IR) Spectroscopy Confirmation of coordination, changes in vibrational frequencies of C=O and C=C bonds.
Nuclear Magnetic Resonance (NMR) Spectroscopy Ligand structure and coordination environment in diamagnetic complexes.
X-ray Crystallography Precise solid-state structure, bond lengths, and bond angles.
Elemental Analysis Empirical formula and stoichiometry.

Applications in Catalysis and Materials Science (Ligand-dependent properties)

The properties of metal complexes are highly dependent on the nature of the ligands. The electronic and steric effects of the this compound ligand can be tuned to optimize the performance of its metal complexes in various applications.

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers high selectivity and activity under mild reaction conditions. researchgate.net Transition metal complexes, including those with beta-diketonate ligands, are widely used as homogeneous catalysts for a variety of organic transformations. researchgate.net

Rhodium(I) complexes with phenyl-containing beta-diketonate ligands, for instance, are known to be effective catalysts in processes such as hydroformylation and hydrogenation. bepls.com The electronic environment around the rhodium center, which is influenced by the beta-diketonate ligand, plays a crucial role in the catalytic cycle. bepls.com The phenyl group in this compound can modulate the electron density at the metal center, thereby influencing the catalyst's activity and selectivity.

Table 2: Examples of Homogeneous Catalytic Reactions using Beta-Diketonate Metal Complexes

Catalytic Reaction Metal Beta-Diketone Ligand Example Reference
Hydroformylation Rhodium Acetylacetonate (acac) bepls.com
Hydrogenation Rhodium Phenyl-containing beta-diketones bepls.com

While homogeneous catalysts offer many advantages, their separation from the reaction mixture can be challenging. Heterogeneous catalysts, which are in a different phase from the reactants, can be easily recovered and reused. Metal-organic frameworks (MOFs) are a class of porous materials constructed from metal ions or clusters linked by organic ligands. Beta-diketonate ligands can be incorporated into MOFs, creating heterogeneous catalysts with well-defined active sites.

The porous nature of these materials allows for size- and shape-selective catalysis. The properties of the MOF, including its catalytic activity, can be tuned by modifying the metal center and the organic linker, such as a derivative of this compound.

Metal-beta-diketonate complexes are often volatile and can be used as precursors in chemical vapor deposition (CVD) and atomic layer deposition (ALD) techniques to grow thin films of metal oxides. The thermal decomposition of these complexes on a heated substrate results in the formation of a uniform film. The choice of the beta-diketonate ligand can influence the decomposition temperature and the properties of the resulting material.

Furthermore, these complexes can serve as precursors for the synthesis of metal or metal oxide nanoparticles. nih.gov The controlled decomposition of the precursor in a suitable solvent or matrix can yield nanoparticles with specific sizes and shapes. The organic ligand, in this case, this compound, can also act as a capping agent, preventing the agglomeration of the nanoparticles and controlling their growth.

Exploration of Bioactivity and Biochemical Interactions of 5 Phenylhexane 2,4 Dione Scaffolds

Molecular Interactions with Biological Targets (e.g., enzymes, receptors, metal ions)

The bioactivity of 5-Phenylhexane-2,4-dione and related beta-diketone scaffolds is largely dictated by their interactions with various biological targets. The presence of the diketone functional group facilitates interactions with biological molecules, which can influence enzyme activity and modulate biochemical pathways. nih.gov

A primary mode of interaction for beta-diketones is through the chelation of metal ions. The two oxygen atoms of the dicarbonyl group can form stable complexes with a variety of metal ions, such as iron, copper, and zinc, which are essential cofactors for many enzymes. By sequestering these metal ions, beta-diketones can potentially inhibit the activity of metalloenzymes. This chelating ability is a key factor in the biological effects of this class of compounds.

Furthermore, the keto-enol tautomerism of beta-diketones allows for the formation of hydrogen bonds with amino acid residues in the active sites of enzymes and receptors. The enol form, with its hydroxyl group and conjugated system, can act as both a hydrogen bond donor and acceptor, facilitating binding to biological macromolecules and potentially altering their function.

Elucidation of Molecular Mechanisms of Action in Biological Systems (e.g., enzyme inhibition, receptor binding)

The molecular mechanisms through which beta-diketones exert their biological effects are diverse and depend on the specific compound and biological system. A prominent mechanism is enzyme inhibition. For example, some beta-diketones have been shown to inhibit enzymes such as lipoxygenases and cyclooxygenases, which are involved in inflammatory pathways. This inhibition is often attributed to the chelation of the iron cofactor in the enzyme's active site.

The antioxidant activity of some beta-diketones is another important mechanism. The enol form can act as a radical scavenger, donating a hydrogen atom to neutralize free radicals and thereby mitigating oxidative stress. This property is particularly relevant for phenolic 1,3-diketones, which exhibit protective activities against lipid peroxidation. nih.gov

Role as Synthetic Intermediates for Biologically Active Compounds and Drug Design Precursors

Beta-diketones, including by extension this compound, are highly versatile synthetic intermediates in the preparation of a wide array of biologically active compounds. Their reactivity allows for the construction of various heterocyclic systems, which are common scaffolds in many pharmaceuticals. ijpras.com

The dicarbonyl moiety can react with binucleophiles, such as hydrazines and hydroxylamines, to form five- and six-membered heterocyclic rings like pyrazoles and isoxazoles. These heterocyclic derivatives often exhibit a broad spectrum of pharmacological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties. nih.gov For instance, a structurally related compound, phenylhex-5-ene-2,4-dione, has been used in the cyclocondensation reaction with thiourea (B124793) to prepare a thiazine (B8601807) derivative, highlighting the utility of such scaffolds in synthesizing more complex molecules. nih.gov

The versatility of beta-diketones as synthetic precursors makes them valuable starting materials in drug design and discovery programs. By modifying the substituents on the beta-diketone backbone, chemists can systematically alter the physicochemical properties and biological activities of the resulting compounds, enabling the optimization of lead compounds.

Precursor ScaffoldResulting HeterocyclePotential Bioactivity
Beta-diketonePyrazoleAntibacterial, Antifungal, Anti-inflammatory
Beta-diketoneIsoxazoleAnticancer, Antiviral
Beta-diketonePyrimidineDiverse pharmacological activities
Beta-diketoneThiazineAntimicrobial

Comparative Analysis of Bioactivity Across Diketone Classes and Related Scaffolds

The biological activity of diketones can vary significantly based on their structural class (e.g., alpha-, beta-, or gamma-diketones) and the nature of their substituents. Beta-diketones are particularly noteworthy due to their unique electronic and structural properties conferred by the 1,3-dicarbonyl arrangement.

Compared to other diketone classes, beta-diketones exhibit a more pronounced ability to form stable metal chelates and to exist in the enol tautomeric form, both of which are critical for many of their biological activities. The acidity of the methylene (B1212753) protons between the two carbonyl groups also makes them reactive intermediates for various chemical transformations.

Studies on various beta-diketone derivatives have revealed a wide range of pharmacological effects, as summarized in the table below. This diversity underscores the potential of the beta-diketone scaffold as a "privileged structure" in medicinal chemistry.

Diketone Scaffold TypeObserved Bioactivities
Aryl Alkyl DiketonesAntiviral (against RNA and DNA viruses) nih.gov
Bis(beta-diketones)Antiherpetic nih.gov
Phenolic 1,3-diketonesAntioxidant, Anti-inflammatory nih.gov
Curcumin and its analoguesAnticancer, Anti-inflammatory, Antioxidant researchgate.net
Heterocyclic beta-diketone derivativesAntibacterial, Antifungal nih.gov

Future Prospects and Emerging Research Avenues in 5 Phenylhexane 2,4 Dione Chemistry

Innovations in Synthetic Methodologies and Process Intensification

The synthesis of β-diketones is a well-established area of organic chemistry, yet there is considerable room for innovation, particularly in enhancing efficiency, selectivity, and sustainability. nih.gov Future research on 5-Phenylhexane-2,4-dione is likely to move beyond traditional methods like the Claisen condensation, which involves the reaction of ketones and esters under basic conditions, towards more advanced and intensified processes. nih.govbeilstein-journals.org

One of the most promising areas is the adoption of flow chemistry . Continuous flow synthesis offers numerous advantages over batch processing, including superior heat and mass transfer, enhanced safety for handling reactive intermediates, and the potential for seamless multi-step operations. zenodo.orgbeilstein-journals.orgnih.gov Implementing a flow process for the synthesis of this compound could lead to higher yields, reduced reaction times, and easier scalability. nih.gov

Furthermore, novel catalytic systems are expected to play a pivotal role. Methodologies utilizing TFAA/TfOH (trifluoroacetic anhydride (B1165640)/trifluoromethanesulfonic acid) have shown success in the direct synthesis of β-diketones from carboxylic acids and aromatic ketones, a route that could be adapted for this compound. beilstein-journals.org Additionally, visible-light-promoted catalysis is an emerging green technology that enables reactions under mild, base-free conditions, as demonstrated in the synthesis of other complex diketones. acs.orgnih.gov

Synthetic Method Key Features Potential Advantages for this compound
Claisen Condensation Traditional ketone-ester condensation under basic conditions. nih.govWell-understood, reliable for baseline synthesis.
TFAA/TfOH System Direct reaction of carboxylic acids and ketones. beilstein-journals.orgAvoids pre-functionalization of starting materials.
Visible-Light Catalysis Uses light as an energy source, often with a photocatalyst. nih.govMild, environmentally friendly conditions, high selectivity.
Flow Chemistry Continuous reaction in a tube or microreactor. zenodo.orgbeilstein-journals.orgImproved safety, scalability, and process control.

Expanded Scope of Chemical Transformations and Derivatization

The inherent reactivity of the β-dicarbonyl moiety makes this compound a versatile building block for a wide array of chemical transformations. mdpi.com The presence of two carbonyl groups allows for a rich chemistry, including oxidation, reduction, and substitution reactions. Future research will likely focus on leveraging this reactivity to create novel and complex molecular architectures.

A significant area of exploration is the use of this compound as a precursor for the synthesis of heterocyclic compounds . β-Diketones are well-known starting materials for creating pyrazoles, isoxazoles, and flavones, which are core structures in many pharmaceutically active molecules. The specific substituents of this compound could impart unique properties to the resulting heterocyclic derivatives.

Moreover, the field of derivatization —chemically modifying a compound to enhance its properties for analysis or application—holds considerable promise. libretexts.org The carbonyl groups of this compound can be targeted to introduce new functional groups, thereby tuning its electronic, steric, and solubility characteristics. This could lead to the development of new materials, polymers, or biologically active compounds.

Advances in Ligand Design for Tailored Chemical and Biological Applications

One of the most significant properties of β-diketones is their ability to act as excellent chelating ligands for a wide range of metal ions. ijrbat.in The two oxygen atoms of the dione (B5365651) group can coordinate with a metal center to form stable complexes. This chelating ability is fundamental to their application in catalysis, materials science, and analytical chemistry. researchgate.net

Future research will focus on the rational design of ligands based on the this compound scaffold. By modifying the phenyl ring or the hexane (B92381) chain, it is possible to fine-tune the steric and electronic properties of the ligand. For instance, introducing electron-withdrawing or -donating groups on the phenyl ring can alter the electron density on the coordinating oxygen atoms, thereby influencing the stability and reactivity of the resulting metal complex. researchgate.net This allows for the creation of tailored metal complexes with specific catalytic activities or photophysical properties. mdpi.com Such complexes could find applications as catalysts in organic synthesis, as components in light-emitting devices, or as contrast agents in medical imaging. mdpi.com

Metal Ion Potential Application of Complex Rationale
Transition Metals (e.g., Cu, Ni, Fe) Catalysis, Antimicrobial agents. ijrbat.inmdpi.comFormation of stable, catalytically active or biologically active complexes.
Lanthanide Metals (e.g., Eu, Tb) Luminescent materials, Medical imaging.β-diketonate ligands can enhance the luminescence of lanthanide ions.
Main Group Metals (e.g., Zn) Precursors for materials, Biological studies. mdpi.comFormation of structurally diverse and often biologically relevant complexes.

Interdisciplinary Research at the Chemistry-Biology Interface

The intersection of chemistry and biology is a fertile ground for discovery, and β-diketones are increasingly being investigated for their biological activities. mdpi.comnih.gov Many natural and synthetic β-diketones exhibit a wide range of pharmacological effects, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties. nih.gov

The structure of this compound makes it an intriguing candidate for biological screening. The combination of a phenyl group and a flexible hexane chain could allow it to interact favorably with biological targets such as enzymes or receptors. Future research is expected to involve screening this compound and its derivatives against a variety of disease models.

Furthermore, the metal-chelating properties of this compound could be exploited in medicinal inorganic chemistry . For example, it could be used as a carrier for therapeutic metal ions, delivering them to specific sites within the body. mdpi.com The development of "theranostic" agents, which combine therapeutic and diagnostic functions, is another exciting possibility, where a fluorescent metal complex of this compound could be used to both visualize and treat diseased tissue. mdpi.com

Sustainable and Green Chemistry Approaches in Diketone Synthesis

The principles of green chemistry are increasingly guiding synthetic strategies, aiming to reduce waste, minimize energy consumption, and use renewable resources. rsc.org The future synthesis of this compound will undoubtedly be influenced by these principles.

A key focus will be the development of catalytic methods that are more efficient and generate less waste than traditional stoichiometric reactions. This includes the use of organocatalysts or metal-based catalysts that can be used in small amounts and recycled. researchgate.net The use of ultrasound irradiation is another green technique that has been successfully applied to the synthesis of β-diketones and their metal complexes, often leading to shorter reaction times and higher yields.

Another important aspect is the choice of solvents and starting materials. Research into using water as a solvent for organic reactions is a major area of green chemistry, and its application to diketone synthesis is being explored. rsc.orgbepls.com Additionally, sourcing starting materials from renewable biomass instead of petrochemical feedstocks is a long-term goal for sustainable chemical production.

Q & A

Q. What are the standard synthetic routes for 5-Phenylhexane-2,4-dione, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves Claisen condensation between ethyl acetoacetate and benzaldehyde derivatives under basic conditions (e.g., sodium ethoxide). Reaction optimization includes adjusting molar ratios, temperature (60–80°C), and solvent polarity (e.g., ethanol or THF) to enhance yield. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate eluent) ensures high purity . Key Parameters :
  • Yield improvement: Use excess benzaldehyde to drive equilibrium.
  • Side-product mitigation: Monitor pH to avoid diketone decomposition.

Q. How can spectroscopic techniques confirm the structure of this compound?

  • Methodological Answer :
  • IR Spectroscopy : Detect characteristic C=O stretches (~1700–1750 cm⁻¹) and aromatic C-H bends (~700–800 cm⁻¹) .
  • NMR :
  • ¹H NMR : Phenyl protons (δ 7.2–7.5 ppm), methyl groups (δ 1.2–1.5 ppm), and diketone protons (δ 3.5–4.0 ppm).
  • ¹³C NMR : Carbonyl carbons (δ 190–210 ppm), aromatic carbons (δ 125–140 ppm) .
  • Mass Spectrometry : Confirm molecular ion peak at m/z 190.2 (C₁₂H₁₄O₂) .

Q. What are the primary applications of this compound in analytical chemistry?

  • Methodological Answer :
  • Chromatography : Used as a calibration standard in GC and HPLC due to thermal stability and distinct retention times.
  • Spectroscopic Calibration : UV-Vis absorption at ~280 nm (π→π* transitions) aids in quantitative analysis .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound derivatives?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) provides bond lengths, angles, and torsional parameters. For example, torsion angles between the phenyl ring and diketone moiety (e.g., C3–C4–C5–C6 = −169.46°) confirm steric interactions . Data Interpretation :
  • Compare experimental data with computational models (DFT) to validate conformers.
  • Use software like Olex2 or SHELX for refinement .

Q. What strategies address contradictions in reported biological activities of this compound analogs?

  • Methodological Answer :
  • Triangulation : Cross-validate data using multiple assays (e.g., enzyme inhibition vs. cell viability).
  • Structure-Activity Relationship (SAR) : Systematically vary substituents (e.g., benzyl vs. nitro groups) to isolate activity drivers .
    Case Study : Discrepancies in anti-cancer activity may arise from differences in cell line sensitivity or assay conditions (e.g., IC₅₀ values in MCF-7 vs. HepG2) .

Q. How can computational methods predict the pharmacokinetic properties of this compound derivatives?

  • Methodological Answer :
  • ADMET Prediction : Use tools like SwissADME or Molinspiration to estimate logP (lipophilicity), bioavailability, and cytochrome P450 interactions.
  • Molecular Docking : Simulate binding to targets (e.g., HBV polymerase) using AutoDock Vina to prioritize synthesis candidates .

Data Contradiction Analysis

Q. Why do synthetic yields of this compound vary across studies?

  • Methodological Answer : Variations arise from:
  • Catalyst Efficiency : Sodium ethoxide vs. stronger bases (e.g., LDA).
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) may stabilize intermediates better than ethanol.
    Resolution : Conduct controlled experiments with fixed parameters (e.g., time, temperature) to isolate variable impacts .

Q. How can conflicting spectral data for this compound be reconciled?

  • Methodological Answer :
  • Reproducibility Checks : Repeat experiments under identical conditions.
  • Impurity Analysis : Use HPLC-MS to detect byproducts (e.g., enol tautomers) that skew NMR/IR results .

Experimental Design Considerations

Q. What in vitro models are suitable for evaluating the bioactivity of this compound?

  • Methodological Answer :
  • Enzyme Assays : Test inhibition of 5α-reductase or HBV polymerase using fluorogenic substrates.
  • Cell-Based Models : Use prostate cancer (LNCaP) or hepatic (HepG2) lines to assess cytotoxicity and mechanism .

Q. How can isotopic labeling track metabolic pathways of this compound in vivo?

  • Methodological Answer :
  • ¹³C-Labeling : Synthesize this compound with ¹³C at carbonyl positions.
  • LC-MS/MS Analysis : Monitor labeled metabolites in serum or tissue homogenates to map biotransformation pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.